An In-depth Technical Guide to Boc-Pyr-Oet: A Key Building Block in Modern Drug Development
An In-depth Technical Guide to Boc-Pyr-Oet: A Key Building Block in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Pyr-Oet, chemically known as Boc-L-Pyroglutamic Acid Ethyl Ester, is a protected amino acid derivative that serves as a critical chiral building block in the synthesis of a variety of complex pharmaceutical compounds.[1][2][3] Its unique structural features, including the presence of a tert-butyloxycarbonyl (Boc) protecting group and a pyroglutamate (B8496135) ring, allow for controlled and stereoselective chemical reactions, making it an invaluable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of Boc-Pyr-Oet, its physicochemical properties, its role in the synthesis of prominent drugs, and the mechanisms of action of these final therapeutic agents.
Physicochemical Properties of Boc-Pyr-Oet
Boc-Pyr-Oet is a white to off-white solid with well-defined physical and chemical properties that are crucial for its application in organic synthesis.[1][4] The Boc protecting group is key to its utility, as it prevents unwanted reactions at the amine group, thereby enabling chemists to perform modifications at other parts of the molecule with high specificity.[4]
| Property | Value | References |
| Chemical Name | Boc-L-Pyroglutamic Acid Ethyl Ester | [1][4] |
| Synonyms | (S)-Ethyl-N-Boc-pyroglutamate, N-Boc-L-pyroglutamic acid ethyl ester | [1][5] |
| CAS Number | 144978-12-1 | [1] |
| Molecular Formula | C12H19NO5 | [1][2][4] |
| Molecular Weight | 257.28 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [1][3][4] |
| Melting Point | 52.0 to 74.0 °C | [1][4] |
| Solubility | Soluble in organic solvents like chloroform, methanol, and ethanol; slightly soluble in water. | [1] |
Core Applications in Drug Synthesis
Boc-Pyr-Oet is a versatile intermediate utilized in the synthesis of a range of therapeutic agents, including antiviral and cardiovascular drugs. Its rigid pyroglutamate core can be strategically incorporated into the final drug structure to enhance binding affinity and biological activity. Notable examples of drugs synthesized using Boc-Pyr-Oet as a starting material include inhibitors of the Hepatitis C virus (HCV) and direct renin inhibitors for the treatment of hypertension.[2][6][7]
Mechanism of Action of Therapeutics Derived from Boc-Pyr-Oet
While Boc-Pyr-Oet itself is not a biologically active therapeutic, the final drug molecules synthesized from it target specific biological pathways with high potency.
Renin-Angiotensin System (RAS) Inhibition
Boc-Pyr-Oet is a key precursor in the synthesis of direct renin inhibitors like Aliskiren (B1664508) .[1] Renin is a critical enzyme in the Renin-Angiotensin System (RAS), which plays a central role in the regulation of blood pressure.[1][6] Renin cleaves angiotensinogen (B3276523) to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II.[1][8][9] By directly inhibiting renin, aliskiren blocks the entire RAS cascade at its rate-limiting step, leading to vasodilation and a reduction in blood pressure.[1][6][10][11][12]
Hepatitis C Virus (HCV) Replication Inhibition
Boc-Pyr-Oet serves as a foundational scaffold for the synthesis of potent HCV protease inhibitors such as Boceprevir (B1684563) and NS5A inhibitors like Velpatasvir .[6][7]
-
HCV NS3/4A Protease Inhibition (Boceprevir): The HCV NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional viral proteins required for replication.[4][5][13][14][15] Boceprevir acts as a direct inhibitor of this protease by covalently and reversibly binding to the active site serine, thereby preventing viral polyprotein processing and halting viral replication.[4][5][16] The NS3/4A protease also plays a role in evading the host's innate immune response by cleaving key signaling proteins like MAVS and TRIF.[17][18][19]
-
HCV NS5A Inhibition (Velpatasvir): The HCV NS5A protein is a critical component of the viral replication complex, although it does not have enzymatic activity.[7][20] Velpatasvir is a potent inhibitor of NS5A, and by binding to this protein, it disrupts the formation of the replication complex and interferes with viral particle assembly.[7][20][21][22]
β-Lactamase Inhibition
Boc-Pyr-Oet is also a precursor for the synthesis of β-lactamase inhibitors like Avibactam (B1665839) . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the antibiotic's active β-lactam ring. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently and reversibly binds to a wide range of serine β-lactamases (Classes A, C, and some D).[3][23][24][25][26] By inhibiting these resistance enzymes, avibactam restores the efficacy of β-lactam antibiotics when co-administered.
Quantitative Data on Drug Activity
The following table summarizes the inhibitory potency of drugs synthesized using Boc-Pyr-Oet as a key intermediate.
| Drug | Target | Potency Metric | Value | References |
| Aliskiren | Renin | IC50 | 1.5 nM | [27][28] |
| Boceprevir | HCV NS3/4A Protease (Genotype 1a/1b) | Ki | 14 nM | [5][29] |
| HCV NS3/4A Protease (Genotype 3a) | Ki | 17 nM | [30] | |
| Velpatasvir | HCV NS5A (Genotypes 1a-6e) | EC50 | 0.002 - 0.13 nM | [31] |
| Avibactam | β-Lactamase (TEM-1) | IC50 | 8 nM | [32] |
| β-Lactamase (CTX-M-15) | IC50 | 5 nM | [32] |
Experimental Protocols
The use of Boc-Pyr-Oet and related Boc-protected amino acids is central to solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.
General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) using a Boc-Protected Amino Acid
This protocol outlines the general steps for the manual synthesis of a peptide on a solid support using the Boc protection strategy.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or MBHA resin) to which the C-terminal amino acid of the desired peptide is already attached. The N-terminus of this amino acid is protected with a Boc group.
-
Deprotection:
-
Swell the resin in a suitable solvent like Dichloromethane (DCM).
-
Treat the resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc protecting group. This reaction is usually complete within 30 minutes.
-
The deprotection step results in the formation of a TFA salt of the N-terminal amine.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralize the TFA salt by washing the resin with a solution of a hindered base, such as N,N-Diisopropylethylamine (DIEA), in DCM (typically 5-10%). This regenerates the free amine at the N-terminus.
-
Wash the resin again with DCM to remove excess DIEA and the resulting salt.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (such as Boc-Pyr-OH if it is being added to the chain) by dissolving it with a coupling agent (e.g., HBTU) and DIEA in a solvent like N,N-Dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test like the Ninhydrin (Kaiser) test.
-
-
Final Washing:
-
After the coupling is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
-
Purification:
-
The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
Boc-Pyr-Oet is a fundamentally important molecule in the field of medicinal chemistry and drug development. Its utility as a constrained chiral building block has enabled the efficient and stereoselective synthesis of a diverse array of complex and potent therapeutic agents. An understanding of the properties of Boc-Pyr-Oet and its applications in the synthesis of drugs targeting critical biological pathways, such as the Renin-Angiotensin System and HCV replication, is essential for researchers and scientists working at the forefront of pharmaceutical innovation. The continued application of such versatile synthetic intermediates will undoubtedly contribute to the development of the next generation of life-saving medicines.
References
- 1. Aliskiren - Wikipedia [en.wikipedia.org]
- 2. Aliskiren (Tekturna): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Velpatasvir - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. KEGG PATHWAY: Renin-angiotensin system - Reference pathway [kegg.jp]
- 10. Aliskiren (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. What is the mechanism of Aliskiren Fumarate? [synapse.patsnap.com]
- 12. Aliskiren (Tekturna): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 13. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HCV NS3/4A Protease and its Emerging Inhibitors - MedCrave online [medcraveonline.com]
- 16. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 17. pnas.org [pnas.org]
- 18. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepacivirus NS3/4A Proteases Interfere with MAVS Signaling in both Their Cognate Animal Hosts and Humans: Implications for Zoonotic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. m.youtube.com [m.youtube.com]
- 23. journals.asm.org [journals.asm.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. selleckchem.com [selleckchem.com]
- 29. selleck.co.jp [selleck.co.jp]
- 30. Antiviral activity of boceprevir monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drugs.com [drugs.com]
- 32. medchemexpress.com [medchemexpress.com]
